1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one
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Overview
Description
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one is a complex organic compound that features a unique combination of a benzodiazole ring, an azetidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the synthesis might involve the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This might include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring and fluorophenyl group may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Uniqueness
1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the azetidine ring and the fluorophenyl group, in particular, may enhance its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-18-6-2-1-5-15(18)11-12-21(27)25-13-17(14-25)26-20-8-4-3-7-19(20)24-22(26)16-9-10-16/h1-8,16-17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADDOMLZYDJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)CCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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